Cabergoline vs. Bromocriptine and Pergolide: D2 Receptor Binding Affinity (Ki) in Human Striatum
In a direct comparative study of dopamine agonist binding profiles in human striatal tissue, cabergoline demonstrated the highest affinity for the D2 receptor (Ki = 0.61 nM) among ergoline agonists, surpassing both lisuride (Ki = 0.95 nM) and pergolide (Ki = 447 nM) [1]. This sub-nanomolar affinity is critical for robust target engagement at low systemic exposures. In contrast, the non-ergot agonists pramipexole and ropinirole exhibited markedly weaker binding (Ki = 79.5 μM and 98.7 μM, respectively), representing a >100,000-fold difference in affinity [1].
| Evidence Dimension | Dopamine D2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.61 nM |
| Comparator Or Baseline | Lisuride (Ki = 0.95 nM); Pergolide (Ki = 447 nM); Pramipexole (Ki = 79.5 μM); Ropinirole (Ki = 98.7 μM) |
| Quantified Difference | Cabergoline Ki is 1.5x lower than lisuride; 733x lower than pergolide; >130,000x lower than pramipexole and ropinirole |
| Conditions | Human post-mortem striatal tissue homogenates, [3H]spiperone radioligand binding assay |
Why This Matters
Sub-nanomolar D2 affinity enables potent receptor occupancy at lower doses, which is a critical parameter for selecting the most sensitive tool compound for in vitro D2 receptor assays or for minimizing off-target binding in vivo.
- [1] Gerlach M, Double K, Arzberger T, et al. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. J Neural Transm (Vienna). 2003 Oct;110(10):1119-27. doi: 10.1007/s00702-003-0027-5. PMID: 14523624. View Source
